molecular formula C17H23ClN2O4S B2389194 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide CAS No. 838893-20-2

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2389194
CAS No.: 838893-20-2
M. Wt: 386.89
InChI Key: MQSQAOHORIKLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a chloro group at position 4, a piperidin-1-ylsulfonyl group at position 3, and an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety on the amide nitrogen.

Properties

IUPAC Name

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10,12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSQAOHORIKLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3CCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the 4-chlorobenzamide core. This can be achieved through the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction. The oxolane derivative is reacted with a suitable nucleophile to form the oxolan-2-ylmethyl group.

    Attachment of the Piperidine Sulfonyl Group: The final step involves the sulfonylation of the benzamide with a piperidine sulfonyl chloride derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzamide core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Source
4-Chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide C₁₇H₂₂ClN₂O₄S Oxolan-2-ylmethyl, piperidin-1-ylsulfonyl 385.88 Tetrahydrofurfuryl group enhances lipophilicity N/A (Target)
4-Chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfonylbenzamide (Brinaldix) C₁₄H₁₈ClN₂O₃S 2,6-Dimethylpiperidinyl 329.82 Stereospecific substitution; antihypertensive use
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) C₁₇H₁₇ClN₂O₃S 4-Methylphenylsulfonyl, propyl 364.84 Dual sulfonamide-benzamide; antibacterial docking
4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid) C₁₁H₁₁ClN₂O₂ Cyanoethoxymethyl 238.67 Pesticidal activity; simplified substituents

Biological Activity

4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings, including synthesis methods, molecular docking studies, and case studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H20ClN3O4S
  • CAS Number : Not specifically listed, but related compounds can be found in databases like PubChem.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the oxolan-2-ylmethyl group : Achieved through nucleophilic substitution reactions involving oxirane.
  • Chlorination : Utilizes reagents such as thionyl chloride for introducing the chloro group.
  • Sulfonamide formation : Involves reacting the chlorinated benzene with sulfonamide reagents.
  • Final assembly : The piperidine ring is incorporated into the structure through further substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed comparable activity to standard drugs like ciprofloxacin and fluconazole in inhibiting bacterial growth. The antimicrobial efficacy was evaluated using the tube dilution technique, which assesses minimum inhibitory concentrations (MIC) against various pathogens .

Anticancer Activity

In vitro studies have shown promising anticancer activity for this class of compounds. For instance, a related compound demonstrated moderate cytotoxicity against cancer cell lines (e.g., HCT116) when subjected to MTT assays. Molecular docking studies revealed favorable interactions with target proteins involved in cancer progression, suggesting a mechanism of action through enzyme inhibition or receptor modulation .

Molecular Docking Studies

Molecular docking simulations provide insights into the binding affinity and interaction modes of this compound with biological targets. The docking scores indicate that this compound can effectively bind to specific sites on enzymes or receptors, potentially leading to its therapeutic effects. For example, studies have shown that certain derivatives exhibit good docking scores with proteins implicated in cancer signaling pathways, suggesting their potential as lead compounds for drug development .

Case Studies

Several case studies highlight the biological effectiveness of this compound:

  • Case Study 1 : A derivative of this compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups.
  • Case Study 2 : Another study assessed the compound's effect on bacterial strains resistant to conventional antibiotics. The results showed that this compound could restore sensitivity in resistant strains, indicating its potential role in overcoming antibiotic resistance.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
Compound AModerateHighEnzyme inhibition
Compound BHighModerateReceptor modulation
This compound SignificantPromisingDual action (enzyme/receptor)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.